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molecular formula C10H10N2 B584923 1,5-Diaminonaphthalene-d6 CAS No. 1346598-98-8

1,5-Diaminonaphthalene-d6

Cat. No. B584923
M. Wt: 164.241
InChI Key: KQSABULTKYLFEV-MZWXYZOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849345B2

Procedure details

1,5-Diaminonaphthalene (16.0 g, 0.101 mol) was combined with bromobenzene (47.1 g, 0.300 mol), palladium diacetate (1.2 g, 0.004 mol), tri-t-butylphosphine (4 mL), sodium t-butoxide (24.0 g, 0.26 mol), and xylene (400 mL). The mixture was heated at 140° C. with magnetic stirring under a nitrogen atmosphere. After 15 h, an additional amount of palladium diacetate (0.100 g, 0.0004 mol) was added. After heating for another 6 h, an additional amount of palladium diacetate (0.100 g, 0.0004 mol) was added. After heating for another 15 h the heat was removed. After cooling to room temperature, the solid present was filtered off and the filtrate was purified by column chromatography. This afforded 6.0 g (15% yield) of N,N,N′-triphenyl-1,5-diaminonaphthalene.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
47.1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Quantity
0.1 g
Type
catalyst
Reaction Step Six
Quantity
0.1 g
Type
catalyst
Reaction Step Seven
Quantity
400 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[C:7]([NH2:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.Br[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(P([C:29]([CH3:32])([CH3:31])C)C(C)(C)C)(C)(C)C.C[C:34]([CH3:37])([O-])[CH3:35].[Na+]>C([O-])(=O)C.C([O-])(=O)C.[Pd+2].C1(C)C(C)=CC=CC=1>[C:14]1([N:1]([C:31]2[CH:29]=[CH:32][CH:6]=[CH:5][CH:4]=2)[C:2]2[C:11]3[C:6](=[C:7]([NH:12][C:35]4[CH:34]=[CH:37][CH:11]=[CH:2][CH:3]=4)[CH:8]=[CH:9][CH:10]=3)[CH:5]=[CH:4][CH:3]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
NC1=CC=CC2=C(C=CC=C12)N
Step Two
Name
Quantity
47.1 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Four
Name
Quantity
24 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Five
Name
Quantity
1.2 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Six
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Seven
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Eight
Name
Quantity
400 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with magnetic stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for another 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating for another 15 h the heat
Duration
15 h
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the solid present was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=CC2=C(C=CC=C12)NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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